molecular formula C14H16N2 B092100 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 17403-03-1

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B092100
CAS No.: 17403-03-1
M. Wt: 212.29 g/mol
InChI Key: IUENQRYBZHHPBN-UHFFFAOYSA-N
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Description

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring substituted at the 3-position with a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable subject of study.

Mechanism of Action

Target of Action

The primary target of the compound “3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is human neuronal nitric oxide synthase (nNOS) . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide (NO), a critical cellular signaling molecule. It plays a key role in many biological processes, including inflammation, immune response, and neurotransmission .

Mode of Action

This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide. The bulky amine containing substitution on the 3-position of the indole ring, such as an azabicyclic system, showed better selectivity over 5- and 6-membered cyclic amine substitutions .

Biochemical Pathways

By inhibiting nNOS, this compound disrupts the production of nitric oxide, thereby affecting the nitric oxide signaling pathway . This can have downstream effects on various physiological processes that rely on nitric oxide, such as vasodilation, neurotransmission, and immune response .

Pharmacokinetics

It is noted that the compound was shown to be either inactive or very weak inhibitors of human cytochrome p450 enzymes , indicating a low potential for drug-drug interactions.

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This has been shown to reverse thermal hyperalgesia in vivo in the Chung model of neuropathic pain . Furthermore, the compound was also devoid of any significant vasoconstrictive effect in human coronary arteries, associated with the inhibition of human eNOS . These results suggest that this compound may be a useful tool for evaluating the potential role of selective nNOS inhibitors in the treatment of pain such as migraine and chronic tension-type headache (CTTH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent alkylation or acylation reactions can introduce the tetrahydropyridine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole apart from similar compounds is its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its ability to selectively inhibit nNOS over other isoforms of nitric oxide synthase highlights its potential as a therapeutic agent .

Biological Activity

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C14H17N3
  • Molecular Weight : 227.305 g/mol
  • CAS Number : 116480-62-7

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. In a comparative study, it demonstrated superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin . The unique structural features of the compound enhance its interaction with biological targets involved in tumor progression.

2. Neuroprotective Effects

The compound shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cholinergic dysfunction associated with Alzheimer's . Additionally, it has been noted for its antioxidant properties, contributing to neuroprotection by mitigating oxidative stress .

3. Antimicrobial Properties

Studies have highlighted the antimicrobial activity of tetrahydropyridine derivatives, including this indole compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and survival pathways. This interaction may explain its anticancer effects .
  • Enzyme Inhibition : Its role as an AChE inhibitor is crucial for enhancing cholinergic neurotransmission, which is beneficial in neurodegenerative conditions .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate cytotoxic effects on FaDu cells.
    • Findings : The compound induced apoptosis more effectively than bleomycin.
    • : Suggests potential as a lead compound for developing new anticancer therapies.
  • Neuroprotective Study :
    • Objective : Assess inhibition of cholinesterases.
    • Findings : Demonstrated significant inhibition rates against AChE and BuChE.
    • : Supports further investigation for Alzheimer’s treatment.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCytotoxicity and apoptosis
NeuroprotectiveAChE and BuChE inhibition
AntimicrobialEffective against bacterial strains

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUENQRYBZHHPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169750
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17403-03-1
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same procedure of Example 1, 1-methyl-piperidone and 1H-indole were condensed in refluxing acetic acid in the presence of phosphoric acid to obtain 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 228°~229° C.
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